molecular formula C11H17N5O3S B1666362 9-Cyclopentyladenine monomethanesulfonate CAS No. 189639-09-6

9-Cyclopentyladenine monomethanesulfonate

Cat. No. B1666362
M. Wt: 299.35 g/mol
InChI Key: AJMDRSJHCYQPQI-UHFFFAOYSA-N
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Description

9-Cyclopentyladenine monomethanesulfonate, also known as 9-CP-Ade mesylate, is a stable, cell-permeable, non-competitive adenylyl cyclase inhibitor . It targets the P-site domain and has an IC50 of 100 µM in detergent-dispersed rat brain preparation .


Molecular Structure Analysis

The molecular formula of 9-Cyclopentyladenine monomethanesulfonate is C10H13N5 · CH3SO3H . It has a molecular weight of 299.35 .


Physical And Chemical Properties Analysis

9-Cyclopentyladenine monomethanesulfonate is a white to beige powder . It is soluble in water and has a melting point of 180-183 °C .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

In organic chemistry, 9-Cyclopentyladenine monomethanesulfonate is involved in the synthesis and characterization of complex molecules. For instance, it's used in the preparation of sterically congested in-methylcyclophanes, which are significant due to their unique structural properties and the potential for further chemical modifications (Song et al., 2005).

2. Catalysis in Chemical Reactions

This compound plays a role in catalytic processes, especially in the field of green chemistry. For example, it is used in the highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids, demonstrating its utility in developing more sustainable chemical reactions (Fleckenstein & Plenio, 2007).

3. Development of Bio-Organometallic Compounds

In the field of bio-organometallic chemistry, 9-Cyclopentyladenine monomethanesulfonate contributes to the development of novel compounds with potential therapeutic applications. Group 9 organometallic compounds, where this molecule could be a constituent, show promise in therapeutic and bioanalytical applications, displaying unique properties like adjustable reactivity and high water solubility (Ma, Chan, & Leung, 2014).

4. Photophysical Studies

This compound is also significant in photophysical studies. For example, it's involved in the synthesis and study of small-molecule fluorophores with large Stokes shifts, which are critical in developing advanced materials for biochemical and biological applications, such as fluorescent tags and indicators (Horváth et al., 2015).

5. Nanoparticle Synthesis

In materials science, 9-Cyclopentyladenine monomethanesulfonate is used in the synthesis of nanoparticles. It has been shown to be effective in the synthesis of gold nanoparticles, demonstrating its versatility in nanotechnology applications (Sardar & Shumaker-Parry, 2009).

properties

IUPAC Name

9-cyclopentylpurin-6-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMDRSJHCYQPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424973
Record name 9-Cyclopentyladenine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Cyclopentyladenine monomethanesulfonate

CAS RN

189639-09-6
Record name 9-Cyclopentyladenine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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